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molecular formula C7H4N4 B1344265 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 454685-88-2

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No. B1344265
M. Wt: 144.13 g/mol
InChI Key: GDYUNCUMRKXRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08729078B2

Procedure details

In a 15 mL round-bottomed flask, 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1 g, 3.35 mmol, Eq: 1.00) and TBAF (13.4 ml, 13.4 mmol, Eq: 4.00) were combined with Tetrahydrofuran to give an off-white solution. The reaction mixture was stirred for 3 h. The reaction mixture was poured into 20 mL sat NH4Cl and extracted with EtOAc (3×25 mL). The organic layers were dried over MgSO4 and concentrated in vacuo. The crude material was triturated with diethyl ether (1×20 mL) to obtain 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (312 mg, 65%).
Name
7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([N:11]1[C:15]2[N:16]=[CH:17][N:18]=[CH:19][C:14]=2[C:13]([C:20]#[N:21])=[CH:12]1)(C1C=CC(C)=CC=1)(=O)=O.CCCC[N+](CCCC)(CCCC)CCCC.[F-].[NH4+].[Cl-]>O1CCCC1>[N:16]1[C:15]2[NH:11][CH:12]=[C:13]([C:20]#[N:21])[C:14]=2[CH:19]=[N:18][CH:17]=1 |f:1.2,3.4|

Inputs

Step One
Name
7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=C(C2=C1N=CN=C2)C#N
Name
Quantity
13.4 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give an off-white solution
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into 20 mL
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was triturated with diethyl ether (1×20 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=CN=CC2=C1NC=C2C#N
Measurements
Type Value Analysis
AMOUNT: MASS 312 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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